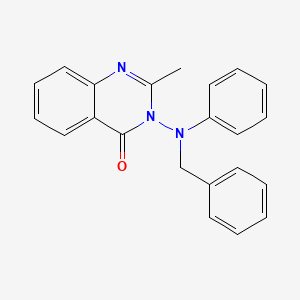

3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . The benzyl-phenyl-amino group is a common substituent in organic chemistry, often involved in the formation of carbon-nitrogen bonds .

Molecular Structure Analysis

The molecular structure of quinazolinones is characterized by a bicyclic system, which includes a benzene ring fused to a pyrimidine ring . The benzyl-phenyl-amino group would be attached to the third carbon of the quinazolinone core .Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, particularly at the reactive carbonyl group and any substituents on the ring . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one” would depend on its specific structure, including the nature and position of its substituents .Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

A study synthesized a series of compounds related to 3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one and evaluated their antihypertensive activity. The compounds, including 3-benzyl-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one, showed significant antihypertensive effects in spontaneously hypertensive rats (Alagarsamy & Pathak, 2007).

Anticonvulsant and Antidepressant Agents

Another research synthesized derivatives of 3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one, evaluating their potential as anticonvulsant and antidepressant agents. A compound, 3-[(4-butoxy-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-one, emerged as a promising anticonvulsant agent without significant motor impairment effects (Amir, Ali, & Hassan, 2013).

Anticancer Activity

A novel synthesis of 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3H)-one derivatives was reported, with some compounds showing remarkable activity against CNS SNB-75 Cancer cell lines. This study highlights the potential application of these compounds in cancer treatment (Noolvi & Patel, 2013).

Analgesic and Anti-inflammatory Agents

Research has been conducted on novel 3-(benzyl)-2-substituted amino-3H-quinazolin-4-ones for their analgesic and anti-inflammatory properties. One compound, 3-benzyl-2-[N’-(1-ethyl-propylidene)-hydrazino]-3H-quinazolin-4-one, was identified as the most active compound, offering potential therapeutic applications in pain and inflammation management (Alagarsamy, Murugesan, & Sheorey, 2008).

Antibacterial and Antifungal Activities

Several studies have synthesized derivatives of 3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one and evaluated their antibacterial and antifungal activities. For instance, some compounds displayed promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria (Srivastav, Salahuddin, & Shantakumar, 2009).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(N-benzylanilino)-2-methylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O/c1-17-23-21-15-9-8-14-20(21)22(26)25(17)24(19-12-6-3-7-13-19)16-18-10-4-2-5-11-18/h2-15H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMLLBOIWAPYDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1N(CC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2365344.png)

![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2365345.png)

![2-[(3-Chlorophenyl)methoxy]aniline](/img/structure/B2365347.png)

![2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2365349.png)

![(2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2365350.png)

![1-(3,3-dimethyl-2-oxobutyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2365351.png)

![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2365357.png)

![2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2365366.png)